molecular formula C13H18N2O4 B6172972 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid CAS No. 1135009-36-7

2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid

Cat. No.: B6172972
CAS No.: 1135009-36-7
M. Wt: 266.29 g/mol
InChI Key: UOMMXQUETNKYCM-UHFFFAOYSA-N
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Description

2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is a compound that features a benzoic acid core with an amino group at the 2-position and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process begins with the starting material, 2-amino-5-methylbenzoic acid. The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and substitution reactions yield various oxidized or substituted derivatives.

Scientific Research Applications

2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid involves its ability to interact with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the Boc group, which provides steric hindrance and protects the amino group from unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1135009-36-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

UOMMXQUETNKYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C(=O)O

Purity

95

Origin of Product

United States

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